Ethoxybutenyl glucoside

Description

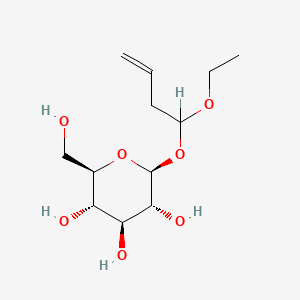

Structure

3D Structure

Properties

CAS No. |

76020-74-1 |

|---|---|

Molecular Formula |

C12H22O7 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(1-ethoxybut-3-enoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O7/c1-3-5-8(17-4-2)19-12-11(16)10(15)9(14)7(6-13)18-12/h3,7-16H,1,4-6H2,2H3/t7-,8?,9-,10+,11-,12+/m1/s1 |

InChI Key |

ZZNRAHAZAPYIEX-RYGBEOOOSA-N |

SMILES |

CCOC(CC=C)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CCOC(CC=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCOC(CC=C)OC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

1-ethoxybutyl-3-enyl-glucopyranoside ethoxybutenyl glucoside |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Ethoxybutenyl Glucoside

De Novo Chemical Synthesis Strategies

Glycosylation Reactions for Glucoside Bond Formation

The cornerstone of ethoxybutenyl glucoside synthesis is the glycosylation reaction, which joins the sugar and the aglycone. wikipedia.org The choice of glycosylation method is critical as it dictates the stereochemistry at the anomeric center, a key determinant of the final product's biological activity and physical properties. wikipedia.org Several powerful methods have been developed and refined over the years for the stereoselective synthesis of O-glycosides. rsc.org

The Koenigs–Knorr reaction, a classic and widely used method for glycoside synthesis, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgmdpi.com In the context of this compound synthesis, a protected glucosyl halide, such as acetobromoglucose, would be reacted with the ethoxybutenyl alcohol.

The stereochemical outcome of the Koenigs–Knorr reaction is often influenced by the nature of the protecting group at the C2 position of the glucose donor. wikipedia.org The presence of a participating group, like an acetyl or benzoyl group, at C2 generally leads to the formation of a 1,2-trans-glycoside (a β-glucoside in the case of glucose) through anchimeric assistance. wikipedia.orgwikipedia.org This proceeds via a dioxolanium ion intermediate which is then attacked by the alcohol from the opposite face. wikipedia.org The use of non-participating groups, such as benzyl (B1604629) ethers, can result in a mixture of α and β anomers. wikipedia.org

Recent advancements have focused on improving the efficiency and mildness of the Koenigs–Knorr reaction. For instance, the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with traditional promoters like silver(I) oxide has been shown to significantly accelerate the reaction, often leading to high yields in a much shorter time frame. nih.gov Urea has also been explored as an organocatalyst, promoting stereoselective glycosylation through hydrogen-bond activation. nih.gov

| Promoter System | Typical Stereoselectivity (with C2 participating group) | Key Advantages |

| Silver Carbonate | High β-selectivity | Original, well-established method. wikipedia.org |

| Silver(I) Oxide/TMSOTf (catalytic) | High β-selectivity | Rapid reaction times, mild conditions. nih.gov |

| Urea | High anomeric selectivity | Organocatalytic, avoids heavy metals. nih.gov |

This table summarizes adaptations of the Koenigs-Knorr reaction potentially applicable to this compound synthesis.

The Fischer glycosylation is another foundational method that involves reacting a naked (unprotected) sugar with an alcohol in the presence of a strong acid catalyst. chemeurope.comwikipedia.org While simple in concept, the classical Fischer glycosylation typically produces a mixture of anomers (α and β) and isomers (pyranosides and furanosides), with the thermodynamically more stable product, usually the alpha anomer, predominating under prolonged reaction times. chemeurope.comwikipedia.orgnih.gov

For the synthesis of a specific isomer like this compound, modifications to the Fischer-Helferich approach are necessary. The Helferich modification involves using a glycosyl acetate (B1210297) or halide as the donor with a Lewis acid or mercury salt as a promoter. bldpharm.com Modern variations focus on using solid acid catalysts, such as sulfuric acid immobilized on silica, to simplify workup and improve reaction efficiency. nih.gov Microwave-assisted and continuous flow processes have also been developed to shorten reaction times and offer better control over the product distribution. nih.gov

While direct Fischer glycosylation of glucose with ethoxybutenyl alcohol might be feasible, achieving high stereoselectivity for a single isomer would be challenging without significant optimization of catalysts and reaction conditions. nih.govyoutube.com

| Catalyst/Condition | Primary Products | Considerations |

| Strong Acid (e.g., HCl, H2SO4) | Equilibrium mixture of anomers and isomers. chemeurope.comwikipedia.org | Simple, but lacks selectivity. youtube.com |

| Heterogeneous Acid Catalyst (e.g., QP-SA) | Mixture of anomers, can be optimized. nih.gov | Easier catalyst removal, suitable for flow chemistry. nih.gov |

| Lewis Acids (in Helferich modification) | Can be tuned for selectivity. bldpharm.com | Broader substrate scope than classical Fischer. bldpharm.com |

This table outlines modifications of the Fischer glycosylation and their potential relevance.

The Helferich method, in its broader definition, encompasses glycosylations using glycosyl acetates or halides as donors with a Lewis acid or a mercury salt as a promoter. wikipedia.org Specifically, the use of mercury salts like mercuric cyanide or mercuric bromide to promote the reaction of glycosyl halides is a key aspect of this methodology. wikipedia.orgnumberanalytics.com This method, introduced by Burckhardt Helferich, provided a more efficient and selective route for glycoside synthesis. numberanalytics.com

The reaction of a protected glycosyl acetate with the ethoxybutenyl alcohol in the presence of a Lewis acid such as boron trifluoride etherate represents a viable pathway. researchgate.net The stereochemical outcome can be influenced by the choice of Lewis acid and other additives. For example, an improved Helferich method for the synthesis of 4-methylumbelliferyl glycosides utilized boron trifluoride etherate in combination with bases like triethylamine (B128534) or pyridine (B92270) to control stereoselectivity. researchgate.net This approach could be adapted for the synthesis of this compound. The mechanism often involves the formation of an oxocarbenium ion intermediate, similar to other glycosylation methods. numberanalytics.com

The use of glycosyl trichloroacetimidates as glycosyl donors has become a powerful and widely used method for the synthesis of O-glycosides. rsc.org These donors are typically activated by catalytic amounts of a Lewis acid, such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate (TMSOTf). youtube.com Trichloroacetimidate (B1259523) donors are known for their high reactivity and the ability to achieve excellent stereoselectivity. rsc.org

The synthesis of the required O-glycosyl trichloroacetimidate donor involves reacting the hemiacetal of a protected glucose with trichloroacetonitrile (B146778) in the presence of a base. youtube.com This donor can then be coupled with the ethoxybutenyl aglycone. The stereoselectivity of the glycosylation is often dependent on the protecting groups on the sugar and the reaction conditions. The use of a participating group at C-2 generally leads to excellent β-selectivity. rsc.org Recent research has explored various catalytic systems, including iron(III) chloride and cooperative catalysis with pyridinium (B92312) salts and thiourea, to further enhance the efficiency and selectivity of this method. rsc.orgbeilstein-journals.org The byproduct, trichloroacetamide, can also play a role in the reaction mechanism and selectivity. nih.gov

| Activator | Typical Stereoselectivity (with C2 participating group) | Key Features |

| TMSOTf / BF3·OEt2 | High β-selectivity | Widely used, highly efficient. youtube.com |

| FeCl3 | Excellent 1,2-trans selectivity | Mild, cost-effective Lewis acid. rsc.org |

| Pyridinium salt/Thiourea | Predictable selectivity | Cooperative organocatalysis, mild conditions. beilstein-journals.org |

This table highlights common activators for trichloroacetimidate-mediated glycosylations applicable to this compound synthesis.

Synthesis of the Ethoxybutenyl Aglycone Moiety

A plausible approach would involve the Wittig reaction between an appropriate phosphorus ylide and an aldehyde. For instance, the reaction of the ylide derived from (3-ethoxypropyl)triphenylphosphonium bromide with formaldehyde (B43269) would yield 4-ethoxy-1-butene. Alternatively, a Grignard reaction between vinylmagnesium bromide and 2-ethoxyacetaldehyde could produce the desired alcohol after workup. Subsequent manipulation of the functional groups would be necessary to prepare it for the glycosylation reaction.

Chemoenzymatic Approaches

In addition to purely chemical methods, chemoenzymatic strategies offer a powerful alternative for the synthesis of glucosides. nih.gov These approaches leverage the high selectivity and mild reaction conditions of enzymes, often glycosyltransferases or glycosidases, to form the glycosidic bond. hyphadiscovery.comrsc.org A chemoenzymatic synthesis of this compound could involve the enzymatic glycosylation of the chemically synthesized ethoxybutenyl aglycone. unimi.it For example, a glycosyltransferase could transfer a glucose unit from an activated sugar donor, such as UDP-glucose, to the ethoxybutenyl alcohol with high regio- and stereospecificity. nih.gov This approach can circumvent the need for extensive protecting group chemistry often required in chemical synthesis. nih.gov

Stereoselective Control in Synthesis

A significant hurdle in the synthesis of glycosides like this compound is the controlled, stereoselective formation of the glycosidic bond. nih.gov The stereochemical outcome of a glycosylation reaction is influenced by the nature of the glycosyl donor, the nucleophile, and the reaction conditions. nih.gov One common strategy to achieve stereoselectivity is the use of participating protecting groups at the C-2 hydroxyl position of the glucose donor. nih.gov For instance, an ester protecting group at C-2 can favor the formation of a 1,2-trans-glycosidic linkage through the formation of an intermediate dioxolanylium ion. bham.ac.uk

Recent advancements have introduced novel catalytic systems to enhance stereocontrol. For example, a titanium-catalyzed reductive process has been developed for the synthesis of C-alkyl glycosides, which proceeds under mild conditions and provides stereodefined products. nus.edu.sg This method involves the reaction of a glycosyl chloride with an alkene, where the titanium catalyst facilitates the generation of a glycosyl radical intermediate. nus.edu.sg Another approach utilizes a palladium-catalyzed stereoselective C-glycosylation with aryltrifluoroborates, yielding exclusively α-C-aryl glycosides. rsc.org The choice of catalyst and reaction conditions is therefore critical in directing the stereochemical outcome of the glycosylation to produce the desired anomer of this compound.

Protecting Group Chemistry for Efficient Synthesis

The synthesis of complex molecules like this compound, which have multiple reactive hydroxyl groups, necessitates a sophisticated protecting group strategy. nih.gov Protecting groups are chemical moieties that temporarily mask these hydroxyl groups, preventing undesired side reactions and allowing for regioselective modifications. nih.govmasterorganicchemistry.com An effective protecting group strategy is fundamental to the successful synthesis of large and complex oligosaccharides. bham.ac.uk

Protecting groups can be categorized as permanent or temporary. iris-biotech.de Permanent groups, such as benzyl ethers, are designed to withstand multiple synthetic steps and are typically removed in the final stages of the synthesis. nih.goviris-biotech.de Temporary protecting groups, like esters or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), can be selectively removed at intermediate stages, allowing for further modifications at a specific position. nih.gov The concept of "orthogonal protection" is crucial, where different protecting groups can be removed under specific conditions without affecting others, enabling a highly controlled and sequential synthesis. iris-biotech.de For instance, the widely used Fmoc/tBu protecting group pair in peptide synthesis exemplifies this principle, where Fmoc is base-labile and tBu is acid-labile. iris-biotech.de The strategic installation and removal of these groups are paramount for an efficient and successful synthesis of this compound. nih.gov

| Protecting Group Type | Example | Cleavage Condition | Application Stage |

| Permanent | Benzyl (Bn) | Catalytic Hydrogenation | Removed at final steps |

| Temporary | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) | Removed at intermediate steps |

| Temporary | Acetyl (Ac) | Mild base (e.g., NaOMe) | Removed at intermediate or final steps |

| Orthogonal Pair (example) | Fmoc/tBu | Base (Fmoc), Acid (tBu) | Selective deprotection in any order |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and efficiency of enzymatic reactions. frontiersin.org This approach has emerged as a powerful alternative to purely chemical synthesis for constructing complex glycans and glycoconjugates. nih.govnih.gov

Application of Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the formation of glycosidic linkages with high regio- and stereospecificity. nih.govsigmaaldrich.com In the synthesis of this compound, a glycosyltransferase could be used to transfer a glucose moiety from an activated sugar donor, such as UDP-glucose, to the ethoxybutenol acceptor. nih.govsigmaaldrich.com This enzymatic approach avoids the need for complex protecting group manipulations that are characteristic of chemical synthesis. sigmaaldrich.com The specificity of the glycosyltransferase ensures the formation of the correct glycosidic bond, leading to high yields of the desired product. sigmaaldrich.com Glycosyltransferases from the Leloir pathway are commonly used and are recognized for their ability to synthesize oligosaccharides efficiently. sigmaaldrich.com

Engineered Enzymes for Enhanced Synthesis Efficiency

While naturally occurring glycosyltransferases are highly specific, their efficiency and substrate scope can sometimes be limiting for industrial applications. researchgate.net Protein engineering has been employed to develop mutant enzymes with enhanced synthetic capabilities. mdpi.comcodexis.com For example, glycoside hydrolases, which normally break down glycosidic bonds, can be engineered into "glycosynthases" by mutating the catalytic nucleophile. mdpi.com These engineered enzymes can catalyze the formation of glycosidic bonds from an activated glycosyl donor without hydrolyzing the product, leading to significantly higher yields. mdpi.com Directed evolution and machine learning platforms, such as Codexis' CodeEvolver®, can be used to create custom-engineered enzymes with improved activity, stability, and substrate specificity for the synthesis of specific targets like this compound. codexis.com

| Enzyme Engineering Strategy | Parent Enzyme | Modification | Advantage for Synthesis |

| Glycosynthase Creation | Glycoside Hydrolase | Mutation of catalytic nucleophile (e.g., E521G) | Enhanced synthetic ability, reduced hydrolytic activity |

| Thioglycoligase Creation | β-xylosidase | Mutation of catalytic residue (e.g., E495A) | Catalyzes synthesis with alternative donors |

| Directed Evolution | Various (e.g., Glycosyltransferase) | Iterative rounds of mutation and selection | Improved stability, activity, and substrate scope |

Microbial Biotransformation Routes

Microbial biotransformation utilizes whole microorganisms, such as bacteria or fungi, to carry out specific chemical reactions. nih.govmedcraveonline.com This approach can be advantageous as it can eliminate the need for costly enzyme purification and can provide necessary cofactors, like UDP-glucose, in situ. usu.edu For the production of this compound, a microbial strain engineered to express a suitable glucosyltransferase could be used. usu.edu The microorganism would be cultured in a medium containing the ethoxybutenol precursor, and the glycosylation would occur within the cell or by secreted enzymes. usu.edu Various microbial genera, including Aspergillus, Penicillium, and Cunninghamella, are known to perform glycosylation reactions. nih.gov This whole-cell biocatalysis represents a potentially cost-effective and scalable method for producing glycosides. usu.eduinflibnet.ac.in

Derivatization Strategies and Analogue Synthesis

The synthesis of derivatives and analogues of this compound can be crucial for studying its structure-activity relationships and for developing new applications. Derivatization can be achieved through both chemical and enzymatic methods. For instance, after the primary synthesis of this compound, further enzymatic glycosylation using different glycosyltransferases can be employed to extend the carbohydrate chain, creating more complex oligosaccharide structures. nih.govuu.nl Chemical modifications can also be made to the ethoxybutenyl aglycone or the glucose moiety, provided that appropriate protecting group strategies are in place to ensure regioselectivity. The synthesis of analogues with different aglycones or modified sugar units can provide insights into the molecular requirements for its biological activity. nus.edu.sg

Structural Modifications of the Aglycone

The aglycone is the non-sugar component of a glycoside, in this case, the ethoxybutenyl portion. wikipedia.org Modifications to this part of the molecule can significantly alter its chemical properties. Synthetic strategies often involve multi-step chemical reactions to introduce different functional groups or alter the carbon skeleton.

For instance, a common approach involves the use of protecting groups to selectively react with specific sites on the aglycone. This allows for the introduction of new substituents or the alteration of existing ones without affecting other parts of the molecule. Chemoenzymatic methods, which combine chemical and enzymatic steps, have also emerged as powerful tools. nih.govmdpi.com These methods leverage the high selectivity of enzymes to catalyze specific reactions on the aglycone, often under milder conditions than traditional chemical synthesis. nih.gov

Research has demonstrated the synthesis of various aglycone-modified glycosides. For example, in the synthesis of related compounds, different acylating agents have been used to introduce various aliphatic and aromatic chains at specific positions of the sugar moiety, which in turn is linked to an aglycone. semanticscholar.org This highlights the potential for creating a library of this compound derivatives with diverse aglycone structures.

Table 1: Examples of Aglycone Modification Strategies

| Modification Strategy | Description | Potential Outcome for this compound |

| Acylation | Introduction of acyl groups (e.g., acetyl, benzoyl) to hydroxyl groups on the aglycone. | Altered lipophilicity and potential changes in biological interactions. |

| Alkylation | Introduction of alkyl chains to hydroxyl or other functional groups. | Increased steric bulk and modified solubility. |

| Halogenation | Introduction of halogen atoms (F, Cl, Br, I) to the aglycone backbone. | Changes in electronic properties and potential for further functionalization. |

| Aromatic Substitution | Introduction or modification of aromatic rings within the aglycone structure. | Enhanced stacking interactions and altered electronic distribution. |

Modifications of the Glucosyl Moiety

The glucosyl moiety, the sugar part of this compound, is also a target for structural modification. These modifications can influence the compound's solubility, stability, and interactions with biological systems.

Glycosylation is a primary method for modifying the glucosyl unit. nih.gov This process involves the attachment of additional sugar units or other molecules to the glucose core. Glycosyltransferases are enzymes frequently employed in chemoenzymatic approaches to achieve specific and controlled glycosylation. jmb.or.kr These enzymes can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. nih.govjmb.or.kr

Table 2: Examples of Glucosyl Moiety Modification Techniques

| Modification Technique | Description | Potential Effect on this compound |

| Glycosylation | Attachment of additional sugar units to the glucose ring. | Creation of oligosaccharide chains, altering size and polarity. |

| Acylation | Introduction of acyl groups to the hydroxyl groups of glucose. | Increased lipophilicity and altered solubility. |

| Methylation | Replacement of hydroxyl protons with methyl groups. | Reduced hydrogen-bonding capacity and increased stability. |

| Sulfation | Addition of sulfate (B86663) groups to the hydroxyls of the glucose. | Introduction of a negative charge, significantly increasing water solubility. |

Synthesis of Isomers and Stereoisomers

The synthesis of specific isomers and stereoisomers of this compound is crucial for understanding structure-activity relationships. The spatial arrangement of atoms can dramatically affect a molecule's properties and biological interactions.

Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities. This is often achieved using chiral catalysts or enzymes that can differentiate between enantiomers or diastereomers. For instance, the stereoselective addition of reagents across a double bond in the aglycone can lead to the formation of specific stereoisomers. nih.gov

The separation of stereoisomers is another important aspect. nih.gov Chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), are commonly used to isolate and purify individual stereoisomers from a mixture. Spectroscopic methods, including NMR, are then used to confirm the structure and stereochemistry of the synthesized compounds. nih.gov The synthesis of non-natural L-glycoside derivatives has also been explored for related compounds, highlighting the potential to create novel stereochemical configurations. nih.gov

Table 3: Approaches for the Synthesis and Separation of Isomers

| Approach | Description | Application to this compound |

| Asymmetric Synthesis | Use of chiral auxiliaries, catalysts, or reagents to favor the formation of one stereoisomer. | Control over the stereocenters in both the aglycone and glucosyl moiety. |

| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer in a racemic mixture. | Separation of enantiomers of this compound precursors. |

| Chiral Chromatography | Separation of stereoisomers based on their differential interaction with a chiral stationary phase. | Isolation and purification of individual stereoisomers of this compound. |

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over another due to steric or electronic effects. | Creation of specific diastereomers of this compound derivatives. |

Potential Biosynthetic Pathways and Metabolic Fates of Ethoxybutenyl Glucoside Hypothetical/in Vitro Models

Precursor Identification and Elucidation of Metabolic Routes

The biosynthesis of ethoxybutenyl glucoside would hypothetically begin with the formation of its two primary precursors: the aglycone (an ethoxybutenyl-containing molecule) and an activated glucose donor. The specific structure of the ethoxybutenyl aglycone is not defined, but it would likely be a derivative of butene with an ethoxy group substitution. The origin of this aglycone could be from various metabolic pathways, potentially as a secondary metabolite in plants or a xenobiotic compound in other organisms.

The second precursor is an activated form of glucose, typically a nucleotide sugar like uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). UDP-glucose is a common glycosyl donor in the biosynthesis of many glucosides. researchgate.net Its formation is a key step, often catalyzed by the enzyme sucrose (B13894) synthase, which converts sucrose and UDP into fructose (B13574) and UDP-glucose. researchgate.net

The metabolic route would then involve the convergence of these two precursors in a reaction catalyzed by a specific enzyme, a glucosyltransferase, to form this compound. The reverse pathway, or catabolism, would involve the hydrolysis of the glycosidic bond by a glycosidase, releasing the ethoxybutenyl aglycone and glucose, which can then enter their respective metabolic pathways.

Regulatory Mechanisms of Biosynthesis in Model Organisms/Systems

The biosynthesis of glucosides is a tightly regulated process, often controlled at the genetic level. In a hypothetical model organism producing this compound, the expression of the gene encoding the specific UGT would likely be regulated by various factors, such as developmental stage, environmental stress, or the presence of specific signaling molecules. For example, in the biosynthesis of steviol (B1681142) glucosides, the expression of the involved UGTs is a crucial factor in determining the final concentration of the sweet compounds. researchgate.net

Similarly, the expression and activity of glycosidases can also be regulated. In some cases, the enzyme and its substrate are localized in different cellular compartments, and their interaction is only possible upon tissue disruption, providing a defense mechanism in plants.

In Vitro Metabolic Transformation Studies (e.g., in cell-free systems, microbial cultures)

In vitro systems provide a powerful tool for studying the biosynthesis and metabolism of compounds like this compound.

Cell-free systems , containing purified enzymes or crude cell extracts, can be used to demonstrate the enzymatic synthesis of this compound. By providing the ethoxybutenyl aglycone, UDP-glucose, and the specific UGT, the formation of the glucoside can be monitored and the enzymatic activity can be quantified. This approach has been used to characterize the enzymes involved in the biosynthesis of other glucosides, such as steroidal glycosides. nih.gov

Microbial cultures , such as engineered strains of Escherichia coli or Saccharomyces cerevisiae, can be used as whole-cell biocatalysts for the production of this compound. frontiersin.orgnih.gov This involves introducing the gene for the specific UGT into the microbial host, which can then convert an exogenously supplied ethoxybutenyl aglycone into its corresponding glucoside. This approach has been successfully employed for the production of various glucosides, including salicylate (B1505791) glucoside. frontiersin.org Microbial biotransformation can also be used to study the degradation of this compound by introducing a specific glycosidase into the culture.

| In Vitro System | Application for this compound | Key Components |

| Cell-free system | Enzymatic synthesis and characterization | Purified UGT, ethoxybutenyl aglycone, UDP-glucose |

| Microbial culture (E. coli, yeast) | Whole-cell biocatalysis for production | Engineered microbe with UGT gene, ethoxybutenyl aglycone |

Molecular and Cellular Mechanisms of Action Studies in Vitro and Computational

Modulation of Cellular Pathways in Model Systems (e.g., yeast, bacteria, specific non-human cell lines)

Gene Expression Profiling (Transcriptomics) There are no available transcriptomics studies to profile gene expression changes in response to Ethoxybutenyl glucoside.

Due to the lack of available data, no data tables or a list of compound names can be generated.

Proteomic Alterations (Proteomics)

At present, there is a lack of specific studies detailing the proteomic shifts in cells directly resulting from treatment with this compound. However, the broader class of alkyl glucosides, to which this compound belongs, is well-known in proteomic research for their properties as non-ionic detergents. They are frequently used to solubilize membrane proteins for further analysis, such as in bottom-up proteomics workflows. mdpi.comnih.gov This utility is based on their amphipathic nature, which allows them to disrupt lipid bilayers and protein-lipid interactions.

Given this context, it is plausible that exposure of cells to this compound could lead to alterations in the abundance or localization of membrane-associated proteins. The extent of these changes would likely depend on the concentration and the specific cell type. For instance, at higher concentrations, a detergent-like effect might be observed, leading to a non-specific release of membrane proteins. At lower, sub-micellar concentrations, more specific interactions with certain proteins could occur, potentially modulating their function.

To illustrate the types of proteins that could be affected, the table below lists proteins whose study has been facilitated by the use of alkyl glucoside detergents. While this does not imply that this compound would have the same effect, it highlights the classes of proteins that are susceptible to interaction with such compounds.

| Protein Class | Example Protein | Role in Cellular Function | Potential Impact of Alkyl Glucoside Interaction |

| Membrane Transporters | ATPase | Ion transport, nutrient uptake | Altered ion gradients, changes in cellular transport |

| Receptors | G-protein coupled receptors | Signal transduction | Modulation of signaling pathways |

| Enzymes | NADH Dehydrogenase | Cellular respiration | Effects on energy metabolism |

This table is illustrative and based on the general use of alkyl glucosides in proteomics research. The specific effects of this compound have not been determined.

Metabolomic Perturbations in Cellular Models

Direct metabolomic studies on this compound are currently unavailable. However, research on other glycosides suggests that such compounds can induce significant changes in cellular metabolism. For example, a study on calycosin-7-O-β-d-glucoside in HT22 cells demonstrated that it could significantly alter the cellular metabolome, particularly affecting purine (B94841) metabolism. nih.govmdpi.com This suggests that the introduction of a glycoside can perturb key metabolic pathways.

Based on the structure of this compound, it is conceivable that its metabolism could influence several pathways. The glucose moiety could potentially enter glycolysis, while the ethoxybutenyl aglycone would be metabolized through pathways dependent on its specific structure, possibly involving fatty acid oxidation or detoxification pathways.

Single-cell metabolomics techniques have advanced to the point where it is possible to detect glucosides within individual cells, offering a powerful tool for future investigations into the metabolic fate and effects of compounds like this compound. rsc.org

The following table presents a hypothetical scenario of metabolic pathways that could be perturbed by this compound, based on general metabolic principles and studies of other glycosides.

| Metabolic Pathway | Key Metabolites | Potential Perturbation by this compound |

| Glycolysis | Glucose, Pyruvate, Lactate | The glucose moiety could be incorporated, altering pathway flux. |

| Fatty Acid Metabolism | Acyl-carnitines, Free fatty acids | The ethoxybutenyl aglycone may be metabolized via similar routes. |

| Purine Metabolism | Adenosine, Guanine, Xanthine | As seen with other glucosides, this pathway could be modulated. |

| Glutathione (B108866) Metabolism | Glutathione, GSSG | Potential for oxidative stress could alter the glutathione pool. frontiersin.org |

This table represents a hypothetical scenario, as direct metabolomic data for this compound is not available.

Structure-Activity Relationship (SAR) Studies via Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. tubitak.gov.tr For this compound, we can extrapolate potential SAR principles from studies on analogous glycosides. frontiersin.org

Correlation of Structural Motifs with Molecular Interactions

The biological activity of a glycoside is determined by both the glycone (sugar) and aglycone (non-sugar) moieties. mdpi.com Variations in either part of the molecule can significantly impact its interactions with biological targets.

The Aglycone Moiety (Ethoxybutenyl Group): The ethoxybutenyl group's hydrophobicity, size, and the presence of a double bond are likely key determinants of its activity. Studies on other alkyl glucosides have shown that the length and branching of the alkyl chain influence their interaction with cell membranes and proteins. nih.govacs.org The butenyl chain in this compound suggests a degree of flexibility and potential for hydrophobic interactions. The ethoxy group introduces a polar ether linkage, which could participate in hydrogen bonding.

The Glycone Moiety (Glucose): The glucose unit is critical for the molecule's solubility and can form multiple hydrogen bonds with biological targets. The stereochemistry of the glycosidic bond (α or β) is also crucial. For many biologically active glycosides, only one anomer is active. tubitak.gov.tr Studies on opiate glycosides have shown that even minor changes to the carbohydrate residue can switch a compound from an agonist to an antagonist. frontiersin.org

The table below summarizes SAR findings from studies on various glycosides, which can provide insights into the potential SAR of this compound analogues.

| Structural Modification | Compound Class Studied | Observed Effect on Activity | Reference |

| Variation in aglycone lipophilicity | N-hydroxy-N-arylacylamide O-glucosides | Correlated with enzyme kinetics (Km values) | nih.gov |

| Substitution on the aglycone aromatic ring | Flavonoid glycosides | Essential for high inhibitory activity on certain enzymes | nih.gov |

| Nature of the carbohydrate residue | Opiate glycosides | Determined agonist versus antagonist activity | frontiersin.org |

| Substitution pattern on the sugar moiety | Oligo-beta-glucosides | Crucial for elicitor activity | oup.com |

Computational Approaches to Predict SAR

In the absence of extensive experimental data, computational methods provide a powerful alternative for predicting the SAR of this compound and its analogues. researchgate.nettandfonline.com These approaches can model the interactions between a ligand and its potential protein target, offering insights into binding affinity and the structural basis of activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com For this compound, docking studies could be performed against a variety of potential protein targets to identify those with the highest binding affinity. The results can reveal key interactions, such as hydrogen bonds formed by the glucose moiety and hydrophobic interactions of the ethoxybutenyl chain. Studies on other glycosides have successfully used molecular docking to explain experimental findings and predict binding modes. nih.govresearchgate.netpeerj.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. frontiersin.orgresearchgate.net A QSAR model for this compound analogues could be developed by synthesizing a library of related compounds and testing their activity. The model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds.

The following table outlines how computational tools could be applied to study this compound.

| Computational Method | Application to this compound | Predicted Outcome |

| Molecular Docking | Docking against a panel of enzymes and receptors. | Identification of potential protein targets and key binding interactions. |

| QSAR | Modeling the activity of a series of this compound analogues. | Predictive model for designing new analogues with enhanced activity. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the this compound-protein complex. | Assessment of binding stability and conformational changes. |

| Frontier Molecular Orbital (FMO) Analysis | Calculating the HOMO and LUMO energies of analogues. | Prediction of chemical reactivity and metabolic stability. nih.gov |

Advanced Analytical and Structural Elucidation Techniques for Ethoxybutenyl Glucoside

Chromatographic Method Development and Optimization

Chromatographic techniques are fundamental to the isolation and purification of ethoxybutenyl glucoside. The development and optimization of these methods are tailored to the specific physicochemical properties of the compound and the complexity of the sample matrix.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. eag.com The principles of separation in UHPLC are the same as in HPLC, but the smaller particle size results in a more efficient mass transfer, leading to sharper and narrower peaks. eag.com This enhanced resolution is particularly beneficial when analyzing this compound in complex mixtures where it may co-elute with other components. eag.com The use of UHPLC can significantly improve the quality of separation and the accuracy of quantification. frontiersin.orgresearchgate.net

Table 1: Comparison of Typical HPLC and UHPLC Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions (ID x L) | 4.6 mm x 150-250 mm | 2.1 mm x 50-150 mm |

| Operating Pressure | 400 - 600 bar | 1000 - 1500 bar |

| Flow Rate | 1 - 2 mL/min | 0.2 - 0.7 mL/min |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scirp.org Since this compound is a non-volatile glycoside, direct analysis by GC is not feasible. However, it can be analyzed by GC after derivatization to convert it into a more volatile and thermally stable compound. nih.govresearchgate.net

Common derivatization techniques for glycosides include:

Silylation: This is the most common method, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

Acetylation: Hydroxyl groups are converted to acetate (B1210297) esters.

Methylation: Hydroxyl groups are converted to methyl ethers.

After derivatization, the volatile derivative of this compound can be separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides both retention time and mass spectral data, which can be used for definitive identification. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. ceon.rstwistingmemoirs.com SFC combines some of the advantages of both gas and liquid chromatography. twistingmemoirs.com It is particularly well-suited for the separation of chiral compounds and can also be used for the analysis of non-volatile compounds like this compound. chromservis.bg

The advantages of SFC include:

Faster separations and higher efficiency compared to HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. ceon.rstwistingmemoirs.com

Reduced organic solvent consumption , making it a "greener" analytical technique. ceon.rstwistingmemoirs.com

Compatibility with a wide range of detectors , including FID and MS. americanpharmaceuticalreview.com

For the analysis of a polar compound like this compound, a polar co-solvent (modifier) such as methanol (B129727) is typically added to the carbon dioxide mobile phase to increase its solvating power. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Comprehensive Structural Annotation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful platform for the comprehensive analysis of complex samples. researchgate.net

The process involves ionizing the this compound molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule provides valuable information about its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.netscielo.br This capability is crucial for the unambiguous identification of this compound and for differentiating it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.govpensoft.netmdpi.com

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, can achieve mass accuracies in the low ppm range. scielo.br This level of accuracy enables the confident assignment of molecular formulas. nih.gov

By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on an HRMS instrument, the structure of this compound can be pieced together. Key fragmentation pathways for glycosides typically involve the cleavage of the glycosidic bond, resulting in the formation of an aglycone fragment and a sugar fragment. The accurate mass measurement of these fragments can confirm the identities of both the sugar moiety and the ethoxybutenyl aglycone. scielo.br

Table 2: Key Information Provided by Different Mass Spectrometry Techniques

| Technique | Information Provided | Application for this compound |

| Low-Resolution MS | Nominal mass of the molecule and its fragments. | Initial confirmation of molecular weight. |

| High-Resolution MS (HRMS) | Accurate mass of the molecule and its fragments, enabling elemental composition determination. scielo.brnih.gov | Unambiguous identification and molecular formula assignment. nih.gov |

| Tandem MS (MS/MS) | Fragmentation pattern of the molecule. | Structural elucidation by identifying the aglycone and sugar moieties. |

The integration of these advanced analytical techniques provides a powerful and comprehensive approach for the detailed characterization of this compound, from its separation and quantification to its definitive structural elucidation.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of glycosides like this compound. By inducing fragmentation of a selected precursor ion, MS/MS provides characteristic product ions that offer insights into the compound's structure, including the nature of the aglycone, the composition of the sugar moiety, and the glycosidic linkage.

In a typical MS/MS experiment, this compound would first be ionized, commonly forming a protonated molecule [M+H]⁺ or an adduct with a metal cation like sodium [M+Na]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID). The primary and most facile fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond. researchgate.netmdpi.com This results in the neutral loss of the glucose moiety (162 Da) and the formation of a product ion corresponding to the protonated aglycone, ethoxybutenyl cation.

Further fragmentation of the aglycone ion can provide additional structural information about the ethoxybutenyl group. Cross-ring cleavages of the sugar moiety can also occur, though typically with lower intensity, yielding characteristic fragment ions that can help confirm the identity of the sugar as glucose. mdpi.com

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [Aglycone+H]⁺ | 162 | Loss of the glucose moiety |

| [M+H]⁺ | Various | 18, 36 | Water loss(es) from the sugar |

This table is predictive and based on common fragmentation patterns of O-glycosides.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, distinguishing ions based on their size, shape, and charge as they drift through a gas-filled chamber. creative-proteomics.comrsc.org This technique is particularly valuable for separating isomeric compounds, including anomers or other structural isomers of this compound that would be indistinguishable by mass spectrometry alone.

When analyzed by IMS-MS, different conformers of the this compound ion would exhibit distinct drift times, leading to their separation before mass analysis. This can reveal the presence of multiple conformations in the gas phase. The measured drift time can be used to calculate the ion's collision cross-section (CCS), a parameter related to its three-dimensional structure. Comparing experimentally determined CCS values with those calculated for candidate structures can aid in structural confirmation.

Quantitative MS Methods (e.g., LC-MS/MS for trace analysis in research samples)

For the sensitive and selective quantification of this compound in complex research samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

The methodology typically involves developing a multiple reaction monitoring (MRM) assay. In MRM, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and a characteristic product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix.

To ensure accuracy and precision, a stable isotope-labeled internal standard of this compound would ideally be used. The method would be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. LC-MS/MS is capable of detecting and quantifying analytes at very low concentrations, often in the picogram to nanogram range, making it suitable for trace analysis in various research contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. creative-proteomics.com It provides detailed information about the carbon-hydrogen framework and the spatial proximity of atoms.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is typically employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and coupling patterns (J-coupling), which provide information about neighboring protons. Key signals would include those for the anomeric proton of the glucose unit, other sugar protons, and protons of the ethoxybutenyl aglycone.

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms. The chemical shifts of the carbon signals indicate their chemical environment (e.g., olefinic, aliphatic, oxygen-substituted).

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the interconnected protons of the glucose ring and the ethoxybutenyl chain. science.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals. science.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. science.govsdsu.edu A crucial HMBC correlation would be observed between the anomeric proton of the glucose and the carbon of the aglycone to which it is attached, confirming the site of glycosylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule. science.gov For instance, NOE correlations between protons of the aglycone and the sugar moiety can help define the orientation around the glycosidic bond.

Table 2: Expected ¹H and ¹³C NMR Data for this compound (Illustrative)

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Glucose | |||

| 1' (Anomeric) | ~4.5-5.0 (d) | ~100-105 | H-1' to C-aglycone |

| 2'-6' | ~3.2-4.0 (m) | ~60-80 | - |

| Ethoxybutenyl | |||

| -OCH₂CH₃ | ~3.5-3.8 (q) | ~60-70 | - |

| -OCH₂CH₃ | ~1.1-1.3 (t) | ~15-20 | - |

Note: This table contains hypothetical chemical shift ranges based on typical values for similar structures.

Solid-State NMR for Crystalline Forms or Complexes

While solution-state NMR is used for molecules in solution, solid-state NMR (ssNMR) provides structural information on solid materials, such as crystalline forms, polymorphs, or complexes of this compound. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solids. mdpi.com ssNMR can reveal information about the conformation and packing of molecules in the solid state, which may differ from their conformation in solution.

Spectroscopic Characterization Beyond Basic Properties

Beyond mass spectrometry and NMR, other spectroscopic techniques can provide complementary information. Infrared (IR) spectroscopy can identify the presence of key functional groups, such as hydroxyl (-OH) groups from the glucose moiety and the C-O-C ether linkage of the glycosidic bond and the ethoxy group. Ultraviolet-Visible (UV-Vis) spectroscopy would be informative if the aglycone contains a chromophore, providing information on the electronic structure.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. pressbooks.pubacs.org This phenomenon provides critical information about the three-dimensional arrangement of atoms, making it an invaluable tool for the stereochemical analysis of this compound.

The chirality of this compound arises from the stereocenters within the glucose ring and, most importantly, at the anomeric carbon (C-1), which is formed upon glycosidic bond formation. The orientation of the ethoxybutenyl aglycone can result in either an α- or β-anomer, two distinct diastereomers with different physical and biological properties.

CD spectroscopy can effectively determine the absolute configuration of the anomeric center. nih.gov The glycosidic linkage and the chromophores in its vicinity create a chiral environment that interacts uniquely with circularly polarized light. This interaction produces a characteristic CD signal, known as a Cotton effect, in the region where the molecule absorbs light (typically in the far-UV range, <250 nm, for glycosides). The sign of this Cotton effect (positive or negative) is directly correlated to the anomeric configuration. For many glycosides, a positive Cotton effect is associated with the β-anomer, while a negative one indicates the α-anomer, although this is an empirical relationship and is confirmed by studying a series of related compounds. nih.gov

The analysis involves dissolving the this compound sample in a suitable transparent solvent and recording the CD spectrum. The resulting data, typically plotted as molar ellipticity [θ] versus wavelength, would provide the sign and magnitude of the key Cotton effects, allowing for the unambiguous assignment of the anomeric configuration.

Table 1: Illustrative Circular Dichroism Data for Anomeric Analysis

| Anomer Configuration | Wavelength of Max/Min (λ) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| α-Ethoxybutenyl glucoside | ~220 nm | Negative | -5000 |

| β-Ethoxybutenyl glucoside | ~220 nm | Positive | +4800 |

Note: The data presented in this table are hypothetical and serve to illustrate the expected differences between anomers based on typical observations for glycosidic compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

For this compound, these techniques provide a detailed fingerprint of its constituent parts: the glucose ring, the ethoxy linker, and the terminal butenyl group.

O-H and C-H Vibrations: The glucose moiety contains numerous hydroxyl (O-H) and aliphatic (C-H) groups. The O-H groups will produce a strong, broad absorption band in the IR spectrum, typically between 3600 and 3200 cm⁻¹, due to hydrogen bonding. The aliphatic C-H stretching vibrations of the glucose ring and the ethoxybutenyl chain appear in the 3000-2850 cm⁻¹ region. libretexts.orgudel.edu

Alkene Group Vibrations: The terminal butenyl group introduces characteristic vibrational modes. A weak to moderate C=C stretching band is expected in the 1680-1640 cm⁻¹ region. orgchemboulder.com The stretching of the vinyl C-H bonds (=C-H) will appear at higher frequencies than aliphatic C-H bonds, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com Furthermore, strong out-of-plane =C-H bending (wagging) vibrations are expected in the 1000-650 cm⁻¹ region, which are often very distinct for terminal alkenes. spectroscopyonline.com

C-O and C-O-C Vibrations: The structure is rich in ether and alcohol functionalities. The spectra will be dominated by strong C-O stretching vibrations between 1300 and 1000 cm⁻¹. udel.edu This complex region includes contributions from the C-OH groups of the glucose ring, the glycosidic C-O-C linkage, and the C-O-C ether bond of the ethoxy group. Dialkyl ether C-O-C stretches typically give a strong, characteristic band around 1150-1050 cm⁻¹. libretexts.orgopenstax.org

Raman spectroscopy is particularly useful for observing the C=C double bond stretch, which is often more intense in Raman than in IR spectra due to the high polarizability of the π-bond. acs.org It is also highly sensitive to the skeletal vibrations of the pyranose ring and the glycosidic linkage, providing complementary information to the IR spectrum.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Glucose -OH | O-H stretch | IR | 3600 - 3200 | Strong, Broad |

| Butenyl =C-H | C-H stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic -C-H | C-H stretch | IR, Raman | 3000 - 2850 | Strong |

| Butenyl C=C | C=C stretch | IR, Raman | 1680 - 1640 | Weak-Medium (IR), Strong (Raman) |

| Aliphatic -CH₂- | Scissoring | IR | ~1465 | Medium |

| Glycosidic & Ether Linkages | C-O-C stretch | IR | 1150 - 1050 | Strong |

| Glucose Ring & C-OH | C-O stretch | IR | 1200 - 1000 | Strong, Complex |

| Butenyl =CH₂ | C-H wag (out-of-plane) | IR | ~910 and ~990 | Strong, Sharp |

Theoretical and Computational Studies on Ethoxybutenyl Glucoside

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.comfrontiersin.org These calculations can predict a molecule's behavior with high accuracy, offering insights that are often difficult or impossible to obtain through experimentation alone. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating this structure. mdpi.com For ethoxybutenyl glucoside, these calculations would reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Significance for this compound |

| HOMO-LUMO Gap | A key indicator of chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. |

| Electron Density Distribution | Would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. The oxygen atoms of the glucoside and the double bond in the butenyl chain would likely be key sites. |

| Electrostatic Potential Map | Would visualize the charge distribution, highlighting areas prone to electrostatic interactions with other molecules, such as receptor sites on a protein. |

| Partial Atomic Charges | Would quantify the charge on each atom, providing a more detailed picture of the molecule's polarity and potential for hydrogen bonding. |

These predictions are crucial for understanding how this compound might interact with biological systems or other chemical reagents. frontiersin.org

Spectroscopic Property Simulations

Quantum chemical calculations are also instrumental in predicting spectroscopic properties, which can aid in the structural confirmation of a compound. rsc.org By simulating spectra and comparing them to experimental data, researchers can validate a proposed molecular structure.

Table 2: Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Information Obtainable from Simulation |

| Nuclear Magnetic Resonance (NMR) | Calculation of 1H and 13C chemical shifts and spin-spin coupling constants. This is a powerful method for confirming the constitution and stereochemistry of complex natural products. rsc.org |

| Infrared (IR) Spectroscopy | Prediction of vibrational frequencies, which correspond to the absorption bands in an IR spectrum. This would help identify functional groups, such as hydroxyl (-OH), ether (C-O-C), and alkene (C=C) groups. |

| UV-Visible Spectroscopy | Calculation of electronic transition energies, which can predict the wavelengths of maximum absorption (λmax). This is related to the electronic structure, particularly the presence of chromophores like the butenyl group. mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. rsc.orgmdpi.com This approach is particularly valuable for studying the flexibility of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov

Conformational Analysis and Flexibility

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound, with its flexible glycosidic linkage and butenyl side chain, can adopt a multitude of conformations. nih.govnih.gov MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations. nih.gov

Key aspects to be analyzed would include:

Ring Pucker: The glucose ring itself is not planar and can adopt different chair and boat conformations.

Side Chain Orientation: The flexibility of the ethoxybutenyl chain would be analyzed to understand its preferred spatial arrangements.

Understanding these conformational preferences is crucial, as they determine how the molecule presents itself for interaction with biological targets. rsc.org

Ligand-Protein/Macromolecule Binding Simulations

A primary application of MD simulations in drug discovery is to model the interaction between a small molecule (ligand) and a protein or other macromolecule. nih.govcgmartini.nlunc.edu If this compound were to be investigated as a potential bioactive compound, MD simulations would be essential to understand its binding mechanism to a target protein. nih.gov

These simulations could:

Predict Binding Poses: Determine the most likely orientation of the ligand within the protein's binding site.

Calculate Binding Free Energy: Estimate the strength of the interaction, which correlates with the ligand's potency. frontiersin.org

Identify Key Interactions: Reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

Table 3: Potential Data from Ligand-Protein Binding Simulations of this compound

| Simulation Output | Description | Relevance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the ligand's position from a reference structure over time. A stable, low RMSD suggests a stable binding pose. nih.gov | Indicates binding stability. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual protein residues. High RMSF in the binding site can indicate induced fit. | Shows protein flexibility upon ligand binding. |

| Interaction Energy Analysis | Decomposes the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic). | Identifies the driving forces for binding. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Highlights critical interactions for binding specificity. |

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of compounds for potential drug candidates. frontiersin.orgeuropeanreview.orgnih.gov While no specific virtual screening studies involving this compound are documented, this compound could serve as a scaffold for the design of a virtual library.

By computationally modifying the structure of this compound—for example, by changing the substituents on the butenyl chain or the glucose unit—a vast library of virtual compounds can be created. researchgate.net This library could then be screened against a specific biological target to identify derivatives with potentially improved activity. This approach accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory. nih.govmdpi.com

Predictive Modeling of Synthetic Pathways and Yields

The synthesis of glycosides such as this compound is a cornerstone of carbohydrate chemistry. numberanalytics.com Predicting the outcomes of these complex reactions, specifically the yield and stereoselectivity, is a significant challenge due to the numerous influencing factors. nih.gov Computational and theoretical modeling have emerged as powerful tools to navigate this complexity, offering pathways to optimize synthetic strategies for compounds like this compound. These models aim to provide a deeper understanding of the glycosylation reaction mechanism, which involves the formation of a glycosidic bond between a glycosyl donor and an acceptor. jst.go.jpcicbiogune.es

Machine Learning and QSAR Models:

One of the foremost approaches in predictive modeling is the use of machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models. doaj.orgchemrxiv.org These models are trained on large datasets of previously reported glycosylation reactions to identify patterns and correlations between reaction inputs and outputs. nih.gov For a hypothetical synthesis of this compound, a machine learning model could be developed to predict the yield based on a variety of parameters.

Key parameters that would be fed into such a model include:

The nature of the glycosyl donor: This includes the type of leaving group and the protecting groups on the glucose molecule.

The glycosyl acceptor: In this case, 3-butoxy-1-ol. Its nucleophilicity is a critical factor. rsc.org

The promoter or catalyst used: The choice of acid catalyst can significantly influence the reaction pathway. nih.gov

The solvent system: The polarity and coordinating ability of the solvent affect the stability of intermediates. jst.go.jp

Reaction conditions: Temperature and reaction time are crucial variables. numberanalytics.com

A random forest algorithm, for instance, could be trained on a dataset of similar glycosylation reactions to predict the stereoselective outcome. nih.gov The model would quantify the steric and electronic contributions of all reagents and solvents to make its prediction. While specific models for this compound are not publicly available, the general methodology is well-established. nih.govchemrxiv.org

Illustrative Predictive Model Output for this compound Synthesis:

The following table demonstrates a hypothetical output from a predictive model for the synthesis of this compound, showcasing how different parameters might influence the predicted yield.

| Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Predicted Yield (%) |

| Per-O-acetylated Glucose | TMSOTf | Dichloromethane | -20 | 75 |

| Per-O-benzylated Glucose | BF3·OEt2 | Acetonitrile | 0 | 68 |

| Glucose trichloroacetimidate (B1259523) | TMSOTf | Dichloromethane | -40 | 85 |

| Per-O-benzoylated Glucose | AgOTf | Toluene | 25 | 60 |

This table is for illustrative purposes only and does not represent actual experimental data.

Kinetic Modeling:

Kinetic modeling offers another avenue for predicting reaction outcomes. nih.govnih.gov This approach focuses on the rates of the various chemical steps involved in the glycosylation reaction. A kinetic model for the synthesis of this compound would involve a series of differential equations describing the concentrations of reactants, intermediates, and products over time. mdpi.comresearchgate.net

The development of such a model would rely on understanding the reaction mechanism, which for glycosylation is often a continuum between SN1 and SN2 pathways. rsc.org The model would incorporate rate constants for each step, which could be estimated from experimental data or calculated using quantum chemistry methods. acs.org

Factors Considered in a Kinetic Model for this compound Synthesis:

| Parameter | Description |

| kactivation | Rate constant for the activation of the glycosyl donor by the promoter. |

| kglycosylation | Rate constant for the nucleophilic attack of 3-butoxy-1-ol on the activated donor. |

| kdecomposition | Rate constant for the decomposition of the activated donor or product. |

| [Donor]0 | Initial concentration of the glycosyl donor. |

| [Acceptor]0 | Initial concentration of 3-butoxy-1-ol. |

| [Promoter]0 | Initial concentration of the promoter. |

This table is a simplified representation of parameters in a kinetic model.

By solving the system of equations, the model could predict the yield of this compound at any given time and under various initial conditions. This allows for the in silico optimization of the reaction before any laboratory experiments are conducted. researchgate.netnih.govresearchgate.net

The ultimate goal of these theoretical and computational studies is to accelerate the development of efficient and selective syntheses of molecules like this compound. By predicting the most promising reaction conditions, these models can reduce the amount of empirical experimentation required, saving time and resources.

Biological Activity in in Vitro and Non Human Model Systems Mechanistic Focus

Antimicrobial Activity Studies (e.g., bacterial, fungal cultures)

Glycosides are a well-documented class of plant secondary metabolites with significant antimicrobial properties. numberanalytics.com Their activity is often linked to the aglycone portion of the molecule, which can be released through enzymatic hydrolysis. Studies on various plant extracts rich in glycosides have demonstrated inhibitory effects against a spectrum of pathogenic microbes.

For instance, glycoside extracts from Glycyrrhiza glabra have shown a strong inhibitory effect against bacterial strains, particularly Pseudomonas aeruginosa. researchgate.net Similarly, chlorinated derivatives of 2'-hydroxychalcone (B22705) and their corresponding glycosides have demonstrated greater efficacy in inhibiting microbial strains than the parent chalcone. mdpi.com The antimicrobial action can vary significantly between different types of bacteria. Dihydroeugenol glycoside, when incorporated into films, exhibited significantly higher activity against Gram-positive bacteria (Staphylococcus aureus and Listeria monocytogenes) than Gram-negative bacteria (Escherichia coli and Salmonella Enteritidis), suggesting the active agent has better permeability through the cell membranes of Gram-positive organisms. frontiersin.org In some cases, glycosylated flavonoids like luteolin-7-O-glucoside and apigenin-7-O-glucoside have been shown to inhibit the growth of bacteria such as E. coli, Bacillus cereus, and S. aureus. researchgate.net

The potential antimicrobial activity of ethoxybutenyl glucoside could be evaluated using similar methodologies, such as broth microdilution or disk diffusion assays, against a panel of bacterial and fungal cultures. The results would likely depend on the specific structure of the ethoxybutenyl aglycone and its ability to disrupt microbial cell membranes or inhibit essential enzymes. frontiersin.org

Interactive Table: Examples of Antimicrobial Activity of Glycoside-Containing Extracts

| Extract/Compound | Test Organism | Observed Effect | Reference |

| Glycyrrhiza glabra Glycoside Extract | Pseudomonas aeruginosa | Strong inhibition | researchgate.net |

| Glycyrrhiza glabra Glycoside Extract | Escherichia coli | Resistant | researchgate.net |

| Glycyrrhiza glabra Glycoside Extract | Staphylococcus aureus | Moderate inhibition | researchgate.net |

| Dihydroeugenol Glycoside Film | Gram-positive bacteria | High activity | frontiersin.org |

| Dihydroeugenol Glycoside Film | Gram-negative bacteria | Lower activity | frontiersin.org |

| Chlorinated Chalcone Glycosides | Escherichia coli 10536 | Significant inhibition | mdpi.com |

| Flavonoid Glycosides | Gram-positive bacteria | Potent suppression | mdpi.com |

| Flavonoid Glycosides | Gram-negative bacteria | Weaker inhibition | mdpi.com |

Plant Biology and Phytochemistry Research

Role in Plant Defense Mechanisms or Growth Regulation

In plants, glycosides are crucial components of chemical defense systems. numberanalytics.comnih.gov They are often stored as stable, inactive precursors in plant vacuoles. nih.gov Upon tissue damage caused by herbivores or pathogens, specific enzymes rapidly hydrolyze these glycosides, releasing toxic aglycones that deter the attacker. nih.govfrontiersin.org A classic example is the cyanogenic glycosides, which release toxic hydrogen cyanide upon enzymatic breakdown. frontiersin.orgnih.gov The biosynthesis and accumulation of these defensive glycosides are tightly regulated processes, often influenced by developmental stages and hormonal signals, such as jasmonic acid and salicylic (B10762653) acid, which are key in plant immune responses. numberanalytics.commdpi.com

Beyond defense, some glycosides may function as plant growth regulators. nih.gov Studies on cyanogenic glucosides in flax have shown that their levels fluctuate during significant stages of plant development, suggesting they are not only protective but also serve as nitrogen-containing precursors for synthesizing amino acids and proteins. nih.gov

Metabolism in Plant Systems (e.g., plant cell cultures, isolated plant enzymes)

The metabolism of glycosides in plants involves two main enzymatic processes: synthesis by glycosyltransferases and breakdown by glycosidases (hydrolases). nih.govfrontiersin.org Glycosylation, the process of adding a sugar moiety, can alter a molecule's properties, often increasing its water solubility and stability, and detoxifying potentially harmful compounds. frontiersin.org This modification also acts as a signal for transporting molecules between different cellular compartments. frontiersin.org

Plant cell cultures and isolated plant enzymes are valuable tools for studying this metabolism. For example, research on flax has utilized RT-PCR to analyze the expression of genes encoding key enzymes in cyanogenic glucoside metabolism, such as linamarase and cyanoalanine synthase, revealing a link between cyanide detoxification and general metabolism. nih.gov Such in vitro systems could be employed to investigate how this compound is synthesized, transported, and catabolized within plant cells, and to identify the specific enzymes involved.

Enzymatic Assays in vitro (e.g., modulation of specific hydrolases, transferases)

In vitro enzymatic assays are fundamental for characterizing the interactions between glycosides and the enzymes that metabolize them. jmb.or.kroup.comasm.orgmdpi.com These assays allow researchers to study enzyme kinetics, substrate specificity, and the inhibitory potential of various compounds in a controlled environment.

Glycoside Hydrolases (Glycosidases): These enzymes, such as α-glucosidase and β-glucosidase, cleave glycosidic bonds. nih.govmdpi.com Assays can measure the ability of a compound to inhibit these enzymes, a mechanism relevant to various therapeutic areas. For example, extracts from Viburnum opulus fruits have been tested for their inhibitory potential against α-amylase and α-glucosidase using substrates like starch, maltose, and sucrose (B13894). mdpi.com

Glycosyltransferases (GTs): These enzymes are responsible for the biosynthesis of glycosides by transferring a sugar from a donor (like UDP-glucose) to an acceptor aglycone. jmb.or.krnih.gov In vitro assays using recombinant GTs can determine their preferred substrates and catalytic efficiency. For instance, a glucosyltransferase from Terribacillus sp. was used to synthesize steroid glycosides in vitro, and the reaction conditions were optimized for maximal product yield. jmb.or.kr Similarly, a GT from Streptomyces tenjimariensis was shown to catalyze the transfer of glycosyl moieties to simple phenolic acceptors. nih.gov

The interaction of this compound with such enzymes could be explored through similar assays to determine if it acts as a substrate or an inhibitor for specific hydrolases or transferases.

Interactive Table: Example of an In Vitro Glycosyltransferase Reaction Setup

| Component | Concentration/Amount | Purpose | Reference |

| Tris-Cl Buffer (pH 8.0) | 100 mmol | Maintain optimal pH | asm.org |

| Aglycone Acceptor (e.g., Resveratrol) | 2 mmol | Substrate for glycosylation | asm.org |

| Nucleotide Sugar Donor (e.g., UDP-glucose) | 4 mmol | Provides the sugar moiety | asm.org |

| MgCl₂ | 10 mmol | Cofactor for enzyme activity | asm.org |

| Recombinant Glycosyltransferase (YjiC) | 50 µg/ml | Catalyst | asm.org |

| Incubation Conditions | 37°C for 3 hours | Allow reaction to proceed | asm.org |

Cell Culture Studies (e.g., non-human cell lines for specific pathway investigations)

Non-human cell lines provide critical model systems for investigating the cellular and molecular mechanisms of action of glycosides, bridging the gap between enzymatic assays and whole-organism studies.

Investigations into Cellular Transport Mechanisms

Understanding how a glycoside crosses the cell membrane is key to determining its biological activity. The transport mechanism can range from passive diffusion to complex, protein-mediated processes.

Studies on steviol (B1681142) glycosides in SH-SY5Y human neuroblastoma cells, for example, have shown that these compounds can enhance glucose uptake by modulating the translocation of glucose transporters (GLUT) via the PI3K/Akt signaling pathway, effectively mimicking the action of insulin. nih.govnih.gov